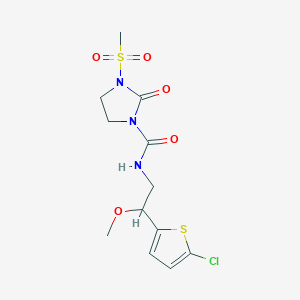

6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one belongs to a class of compounds known for their potential therapeutic properties. A study by Sharma and Bansal (2016) focused on the synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, evaluating their anti-inflammatory and analgesic activities. One of the synthesized compounds, closely related to the one , showed ideal anti-inflammatory properties with significant selectivity for the COX-2 enzyme, without inducing ulcerogenic and cardiovascular side effects. This research highlights the compound's role in developing safer anti-inflammatory drugs (Sharma & Bansal, 2016).

Pharmacophore Design and SAR Studies

In another study, Betti et al. (2002) explored the design and synthesis of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives, targeting alpha(1)-adrenoceptor blocking properties. The research utilized a three-dimensional pharmacophore model to guide the synthesis, replacing the triazolopyridine moiety with various heteroaromatic rings, including pyridazin-3(2H)-one, to study the structure-activity relationship (SAR) and enhance biological activity. This work contributes to understanding how modifications in the chemical structure can influence biological activity, potentially leading to new therapeutic agents (Betti et al., 2002).

Novel Ligands for Dopamine Receptors

Enguehard-Gueiffier et al. (2006) developed a series of 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and aza-analogues, showcasing high affinity and selectivity for D4 dopamine receptors. Among these, a compound with a 2-methoxyphenyl substitution demonstrated substantial agonist efficacy, contributing to the understanding of ligand-receptor interactions and the potential development of dopamine receptor-targeted therapies (Enguehard-Gueiffier et al., 2006).

Chemical Synthesis and Reactivity

The reaction and synthesis of compounds containing the pyridazin-3(2H)-one moiety have been explored in various chemical contexts. For example, Iwanami et al. (1964) investigated the hydrolysis of acetylenecarboxylic acid derivatives, providing insight into the reactivity and transformation of such compounds under different conditions. This research is fundamental to understanding the chemical behavior of pyridazin-3(2H)-one derivatives in synthetic pathways (Iwanami et al., 1964).

Esterification and Coupling Agents

Won et al. (2007) introduced (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters as efficient and selective coupling agents for the esterification of carboxylic acids and alcohols. This research demonstrates the utility of pyridazinone derivatives in synthetic organic chemistry, particularly in facilitating selective and high-yield esterification reactions (Won et al., 2007).

Properties

IUPAC Name |

6-(2-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-30-21-10-6-5-9-19(21)20-11-12-22(28)27(24-20)17-23(29)26-15-13-25(14-16-26)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBPCCPAWZYATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

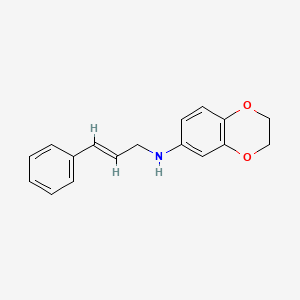

![benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B3006974.png)

![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)

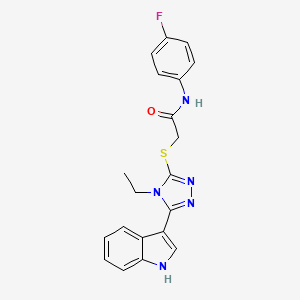

![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)

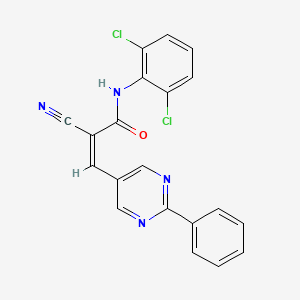

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)